molecular formula C12H15N3O B5561119 1-(4-morpholinylmethyl)-1H-benzimidazole

1-(4-morpholinylmethyl)-1H-benzimidazole

Cat. No. B5561119
M. Wt: 217.27 g/mol
InChI Key: PBSHUGRPQUPJAQ-UHFFFAOYSA-N
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Description

1-(4-morpholinylmethyl)-1H-benzimidazole, also known as MMPI, is a chemical compound that has been widely studied in scientific research. It is a benzimidazole derivative that has been found to have potential applications in a variety of fields, including cancer research, drug discovery, and neuroscience. In

Scientific Research Applications

Antioxidant and Glucosidase Inhibitory Activities

1-(4-morpholinylmethyl)-1H-benzimidazole and its derivatives exhibit significant antioxidant activities, as demonstrated by various in vitro assays including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP). These compounds also show high scavenging activity in ABTS+ and DPPH methods. Additionally, certain derivatives have shown to possess α-glucosidase inhibitory potential, outperforming standard treatments like acarbose, suggesting potential applications in managing diabetes and oxidative stress-related conditions (Özil, Parlak, & Baltaş, 2018).

Dual-Acting Inhibitory Properties for Inflammatory Diseases

Compounds derived from this compound have been evaluated for their inhibitory effects on enzymes involved in inflammatory processes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), as well as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A/B). This broad spectrum of activity, combined with their non-cytotoxic and non-genotoxic profiles, positions these derivatives as promising candidates for the treatment of various inflammatory diseases (Can et al., 2017).

Anticancer Potential

Some benzimidazole derivatives containing the morpholine moiety have been synthesized and shown to possess considerable anticancer activities. The structural variations in these compounds significantly influence their efficacy against different cancer cell lines, such as MCF-7 (breast cancer) and C6 (glioma), indicating the potential of these molecules in cancer therapy (Yurttaş et al., 2013).

Anti-inflammatory and COX-2 Inhibitory Activities

Newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings have shown excellent anti-inflammatory activity in in vivo models. One particular compound demonstrated significant COX-2 inhibition, suggesting these derivatives as potential therapeutics for diseases characterized by inflammation (Rathore et al., 2017).

properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-4-12-11(3-1)13-9-15(12)10-14-5-7-16-8-6-14/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSHUGRPQUPJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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